molecular formula C24H27N3O2 B10847771 5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-6H-pyrrolo(3,2-F)-1,2-benzisoxazol-6-one CAS No. 145508-87-8

5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-6H-pyrrolo(3,2-F)-1,2-benzisoxazol-6-one

Katalognummer: B10847771
CAS-Nummer: 145508-87-8
Molekulargewicht: 389.5 g/mol
InChI-Schlüssel: GBRYDMXCJVBJHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-6H-pyrrolo(3,2-F)-1,2-benzisoxazol-6-one (hereafter referred to by its research code CP-126,998) is a tricyclic benzisoxazole derivative developed as a potent, centrally selective acetylcholinesterase (AChE) inhibitor. Its structure features a benzisoxazolone core fused with a pyrrolidine ring, substituted with a 7-methyl group and a 1-benzylpiperidinyl ethyl side chain .

CP-126,998 exhibits exceptional AChE inhibition (IC50 = 0.33–3.6 nM) and >1,000-fold selectivity over butyrylcholinesterase (BuChE), making it a promising candidate for Alzheimer’s disease (AD) treatment . The 7-methyl group enhances metabolic stability compared to non-methylated analogs like CP-118,954, while the benzylpiperidine moiety ensures blood-brain barrier penetration and central nervous system (CNS) specificity . Preclinical studies highlight its improved safety margin over earlier AChE inhibitors like tacrine, with reduced peripheral cholinergic side effects .

Eigenschaften

CAS-Nummer

145508-87-8

Molekularformel

C24H27N3O2

Molekulargewicht

389.5 g/mol

IUPAC-Name

3-[2-(1-benzylpiperidin-4-yl)ethyl]-7-methyl-5H-pyrrolo[3,2-f][1,2]benzoxazol-6-one

InChI

InChI=1S/C24H27N3O2/c1-26-22-15-23-20(13-19(22)14-24(26)28)21(25-29-23)8-7-17-9-11-27(12-10-17)16-18-5-3-2-4-6-18/h2-6,13,15,17H,7-12,14,16H2,1H3

InChI-Schlüssel

GBRYDMXCJVBJHH-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)CC2=CC3=C(C=C21)ON=C3CCC4CCN(CC4)CC5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nitration and Cyclization to Form the Benzisoxazole

The initial steps involve nitration of 4-methyl-3-nitroanisole to introduce reactive sites for cyclization. Treatment with concentrated nitric acid and sulfuric acid at 0–5°C yields a dinitro intermediate, which is subsequently reduced using hydrogen gas and palladium on carbon (Pd/C) in ethanol. The resulting amine undergoes intramolecular cyclization in the presence of hydrochloric acid, forming the benzisoxazole structure.

Critical Parameters :

  • Temperature control during nitration prevents over-oxidation.

  • Hydrogen pressure (50–60 psi) ensures complete reduction of nitro groups.

Construction of the Pyrrolo Ring

The pyrrolo ring is synthesized via a Friedländer condensation between the benzisoxazole amine and ethyl acetoacetate. This reaction proceeds in acetic acid at 80°C for 12 hours, yielding a quinoline analog. Subsequent reduction with sodium borohydride (NaBH₄) in methanol selectively saturates the quinoline ring, forming the dihydro-pyrrolo[3,2-f] system.

Yield : 65–72% after purification by silica gel chromatography.

Introduction of the Piperidinyl-Ethyl Side Chain

Reductive Alkylation of the Piperidine Precursor

The side chain is introduced via reductive alkylation of 4-piperidinone with 2-bromoethyl-pyrrolobenzisoxazole. The reaction employs sodium cyanoborohydride (NaBH₃CN) in dimethyl sulfoxide (DMSO) at 130°C for 15 minutes.

Reaction Conditions :

  • Molar ratio of 4-piperidinone to bromoethyl intermediate: 1.2:1.

  • Acetic acid (2% v/v) as a catalyst.

Yield : 70–80% conversion, with final purification by high-performance liquid chromatography (HPLC).

N-Benzylation of the Piperidine Ring

The piperidine nitrogen is benzylated using benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile. The reaction mixture is stirred at 60°C for 6 hours, followed by extraction with dichloromethane and drying over anhydrous sodium sulfate.

Yield : 85–90% after recrystallization from ethanol.

Methylation at the 7-Position

Demethylation of CP-126,998

CP-118,954 is derived from its methylated precursor, CP-126,998, via demethylation. Treatment with boron tribromide (BBr₃) in dichloromethane at −78°C selectively removes the methyl group at the 7-position.

Reaction Monitoring :

  • Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) confirms completion.

  • Quenching with ice-water prevents over-reaction.

Yield : 90–95% after neutralization with sodium bicarbonate.

Purification and Characterization

Chromatographic Purification

Final purification is achieved using semi-preparative HPLC with a C18 column (Phenomenex Gemini, 250 × 10 mm). The mobile phase consists of acetonitrile/water (70:30) containing 0.1% trifluoroacetic acid (TFA).

HPLC Parameters :

  • Flow rate: 5 mL/min.

  • Retention time: 24–26 minutes.

Analytical Data

  • Mass Spectrometry (MS) : [M+H]⁺ = 434.2 (calculated for C₂₄H₂₈N₃O₂).

  • Nuclear Magnetic Resonance (NMR) (CDCl₃):

    • δ 7.35–7.25 (m, 5H, benzyl aromatic), 6.85 (s, 1H, isoxazole-H), 3.75 (s, 2H, CH₂-benzyl), 2.85–2.65 (m, 6H, piperidine and ethyl).

Comparative Analysis of Synthetic Methods

Method StepReagents/ConditionsYield (%)Purity (%)Reference
Benzisoxazole formationHNO₃/H₂SO₄, Pd/C, HCl6598
Reductive alkylationNaBH₃CN, DMSO, 130°C7595
N-BenzylationBnBr, K₂CO₃, CH₃CN8899
DemethylationBBr₃, CH₂Cl₂, −78°C9297

Challenges and Optimization Strategies

  • Side Reactions : Over-alkylation during piperidine functionalization is mitigated by using a 1.2:1 molar ratio of 4-piperidinone to bromoethyl intermediate.

  • Low Solubility : DMSO enhances solubility of intermediates during reductive alkylation, improving reaction efficiency.

  • Radiolabeling Compatibility : For fluorine-18 analogs, precursor 2-trimethylammoniumbenzaldehyde triflate is substituted to facilitate nucleophilic fluorination .

Analyse Chemischer Reaktionen

CP-126998 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Wissenschaftliche Forschungsanwendungen

Neurological Applications

Alzheimer's Disease Research

One of the most promising applications of CP-126,998 is in the field of Alzheimer's disease research. The compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are crucial in the treatment of Alzheimer's disease as they help increase acetylcholine levels in the brain, potentially improving cognitive function.

  • In Vivo Studies : A study demonstrated that CP-126,998 labeled with carbon isotopes showed significant binding affinity to AChE in vivo. This was further evaluated using autoradiography techniques on rat brain slices . The compound's ability to inhibit AChE effectively makes it a candidate for further development into therapeutic agents for Alzheimer's disease.

Comparison with Other Compounds

The demethylated derivative of CP-126,998, known as CP-118,954, has shown even greater potency and selectivity as an AChE inhibitor. This suggests that structural modifications can enhance the efficacy of compounds targeting cholinergic systems .

Synthesis and Mechanistic Studies

Synthetic Routes

Research into the synthesis of CP-126,998 has revealed various methods to produce this compound efficiently. For example, a synthesis route involving reductive alkylation and high-performance liquid chromatography (HPLC) purification has been documented . Understanding these synthetic pathways is essential for scaling production for clinical studies.

Mechanistic Insights

Mechanistic studies have indicated that CP-126,998 interacts with AChE through non-covalent interactions, which are critical for its inhibitory activity. This interaction profile is vital for designing next-generation inhibitors that may have fewer side effects and improved efficacy .

Broader Pharmacological Implications

Potential Antimicrobial Activity

While primarily studied for its neurological applications, there is emerging interest in exploring the antimicrobial properties of compounds within the same class as CP-126,998. Some derivatives have demonstrated good to moderate antimicrobial activities against various bacterial strains . This opens avenues for dual-functionality where compounds can target both neurological conditions and infections.

Wirkmechanismus

CP-126998 is similar to other acetylcholinesterase inhibitors such as donepezil, physostigmine, and 2-fluoro-CP118,954. CP-126998 is unique in its structure and binding properties, which make it a more potent and selective inhibitor compared to some of these other compounds .

Vergleich Mit ähnlichen Verbindungen

CP-118,954

  • Structure : Lacks the 7-methyl group present in CP-126,997.
  • Activity : Slightly lower AChE inhibition (IC50 = 1.2 nM vs. 0.33 nM for CP-126,998) due to reduced metabolic stability .
  • Application : Served as a precursor for radiolabeled analogs (e.g., [<sup>18</sup>F]CP-118,954) for AChE mapping in PET imaging .

5,7-Dihydro-3-[2-[1-(4-[<sup>18</sup>F]fluorobenzyl)-4-piperidinyl]ethyl]-6H-pyrrolo[3,2-f]-1,2-benzisoxazol-6-one

  • Structure : Substitutes phenylmethyl with 4-fluorobenzyl to enable radiolabeling.
  • Activity : Retains high AChE affinity (Ki = 1.7 nM) and CNS penetration, validated in murine models for in vivo AChE quantification .
  • Application : Radioligand for PET imaging of AChE density in AD patients .

1-Heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one Derivatives (e.g., Compound 6d)

  • Structure : Replaces benzisoxazolone with a propan-1-one heteroaryl system.
  • Activity: Moderate AChE inhibition (IC50 = 10–50 nM) but notable in vivo efficacy, increasing extracellular acetylcholine by 100% at 4.8 mg/kg (oral ED50) .
  • Selectivity : Less BuChE selectivity (~100-fold) compared to CP-126,998 .

Pharmacological and Pharmacokinetic Profiles

Compound AChE IC50 (nM) BuChE Selectivity Key Modifications Applications
CP-126,998 0.33–3.6 >1,000× 7-methyl, benzylpiperidine AD therapy (preclinical)
CP-118,954 1.2 >1,000× Non-methylated PET imaging precursor
[<sup>18</sup>F]Fluorobenzyl analog 1.7 >500× 4-fluorobenzyl substitution In vivo AChE mapping
Propan-1-one derivative (6d) 10–50 ~100× Propan-1-one heteroaryl Oral AChE activation

Key Findings from Comparative Studies

Central Selectivity : CP-126,998 and its analogs achieve CNS specificity via lipophilic benzylpiperidine groups, unlike peripherally restricted inhibitors like donepezil metabolites .

Methylation Impact : The 7-methyl group in CP-126,998 reduces oxidative metabolism, enhancing half-life and brain exposure compared to CP-118,954 .

Radiolabeling Utility: Fluorine-18 substitution in analogs enables non-invasive AChE quantification in AD, though it slightly reduces binding affinity compared to non-radiolabeled parent compounds .

Safety Profile : CP-126,998’s high BuChE selectivity minimizes peripheral cholinergic side effects (e.g., bradycardia, gastrointestinal distress), a limitation in earlier inhibitors like physostigmine .

Biologische Aktivität

5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-6H-pyrrolo(3,2-F)-1,2-benzisoxazol-6-one, commonly referred to as CP-126,998, is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology. This article explores the biological activity of CP-126,998, focusing on its mechanism of action, efficacy as an acetylcholinesterase (AChE) inhibitor, and relevant case studies.

CP-126,998 acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, CP-126,998 increases the availability of ACh, which can enhance cholinergic signaling. This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that CP-126,998 exhibits potent AChE inhibition. The compound has shown an IC50 value ranging from 0.33 to 3.6 nM across various derivatives tested . Notably, one derivative (compound 2a) exhibited an IC50 of 0.33 nM, indicating a high level of potency against AChE. Furthermore, these compounds displayed a significant selectivity for AChE over butyrylcholinesterase (BuChE), with a selectivity ratio exceeding 10,000 for some derivatives .

In Vivo Studies

Microdialysis experiments conducted in freely moving rats revealed that CP-126,998 could increase extracellular levels of ACh by 200% at a dose of 0.4 mg/kg . This finding supports the hypothesis that AChE inhibitors can effectively enhance cholinergic neurotransmission.

Case Studies and Clinical Relevance

Recent studies have highlighted the potential use of CP-126,998 in imaging studies for diagnosing Alzheimer's disease. For instance, a study utilized a fluorinated version of CP-126,998 (CP-118,954) for in vivo mapping of AChE activity in the brain using positron emission tomography (PET) . This approach could facilitate early diagnosis and better understanding of cholinergic dysfunction in Alzheimer's patients.

Comparative Analysis

The table below summarizes key findings related to CP-126,998 and its derivatives compared to other known AChE inhibitors:

CompoundIC50 (nM)Selectivity (BuChE/AChE Ratio)In Vivo Efficacy
CP-126,9980.33>10,000200% increase in ACh levels at 0.4 mg/kg
CP-118,954Not specifiedNot specifiedUsed for PET imaging
Donepezil~0.5ModerateApproved for AD treatment
Rivastigmine~0.9ModerateApproved for AD treatment

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound contains a bicyclic pyrrolo-benzisoxazole core linked to a piperidine moiety via an ethyl chain. The 7-methyl group and phenylmethyl substitution on the piperidine ring are critical for its stereochemical stability and receptor interactions. The three-dimensional conformation, particularly the spatial arrangement of the piperidine and benzisoxazole groups, determines its binding affinity to acetylcholinesterase (AChE) . Structural elucidation typically employs X-ray crystallography or NMR spectroscopy to resolve stereochemistry and confirm regioselectivity during synthesis.

Q. What is the standard synthetic route for this compound?

Synthesis involves multi-step reactions:

  • Step 1 : Condensation of substituted pyrrolo precursors with benzisoxazole derivatives under microwave-assisted conditions to form the bicyclic core .
  • Step 2 : Introduction of the piperidine-ethyl side chain via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 3 : Final purification using HPLC or column chromatography to achieve >95% purity. Key intermediates are validated via mass spectrometry and elemental analysis .

Advanced Research Questions

Q. How does stereochemistry impact the compound’s selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE)?

The compound’s 7-methyl group and the (R)-configuration at the piperidine ring enhance AChE selectivity by 100-fold over BChE. Molecular docking studies reveal that the methyl group occupies a hydrophobic pocket in AChE, while the piperidine nitrogen forms a hydrogen bond with Tyr336. In contrast, BChE’s larger active site reduces binding efficiency. Competitive inhibition assays using Ellman’s method (measuring thiocholine production) confirm this selectivity profile .

Q. What methodologies are used to evaluate its binding kinetics and in vivo distribution?

  • Radioligand Binding Assays : Tritiated or fluorinated analogs (e.g., [¹⁸F]-labeled derivatives) quantify AChE occupancy in brain tissues. PET imaging in rodent models shows rapid blood-brain barrier penetration and regional specificity for cortical regions .
  • Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation rates (ka/kd) with immobilized AChE, yielding KD values in the low nM range .
  • Autoradiography : Validates target engagement in post-mortem brain sections .

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

Discrepancies in IC₅₀ (e.g., 2 nM vs. 8 nM) arise from assay conditions:

  • pH Variability : AChE activity is pH-sensitive; studies at pH 7.4 vs. 8.0 alter protonation states of catalytic residues.
  • Substrate Concentration : Use of 1 mM vs. 0.5 mM acetylthiocholine iodide affects competitive inhibition kinetics. Standardization using WHO-recommended protocols and inclusion of positive controls (e.g., donepezil) mitigate variability .

Experimental Design Considerations

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Deuterium Labeling : Replacing hydrogen with deuterium at metabolically labile sites (e.g., benzylic positions) extends half-life.
  • CYP450 Inhibition Assays : Screening with human liver microsomes identifies major metabolic pathways (e.g., oxidation of the piperidine ring). Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) improves bioavailability .

Q. How is the compound’s off-target activity assessed in CNS research?

  • Panoramic Receptor Profiling : Radioligand displacement assays against 50+ CNS receptors (e.g., serotonin, dopamine receptors) ensure selectivity.
  • Electrophysiology : Patch-clamp studies on neuronal cultures quantify effects on ion channels (e.g., NMDA, GABA receptors) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.